molecular formula C8H16N2S B12325179 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)-

4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)-

Cat. No.: B12325179
M. Wt: 172.29 g/mol
InChI Key: RWECNXZEFZOLGA-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives .

Scientific Research Applications

4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 4(3H)-Pyrimidinethione, 6-methyl-2-(1-methylethyl)- is unique due to its specific thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-1,3-diazinane-4-thione

InChI

InChI=1S/C8H16N2S/c1-5(2)8-9-6(3)4-7(11)10-8/h5-6,8-9H,4H2,1-3H3,(H,10,11)

InChI Key

RWECNXZEFZOLGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=S)NC(N1)C(C)C

Origin of Product

United States

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